7-Desfluoro 7-Hydroxy Iloperidone
Description
Properties
Molecular Formula |
C₂₄H₂₈N₂O₅ |
|---|---|
Molecular Weight |
424.49 |
Synonyms |
1-(4-(3-(4-(6-Hydroxybenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone |
Origin of Product |
United States |
Metabolic Formation and Enzymatic Biotransformation of Iloperidone Metabolite P88
Elucidation of Carbonyl Reduction as the Primary Metabolic Route to P88
The formation of P88 from its parent compound, iloperidone (B1671726), is primarily achieved through a metabolic process known as carbonyl reduction. drugbank.comnih.gov This biochemical reaction involves the conversion of a carbonyl group within the iloperidone molecule into a hydroxyl group, resulting in the formation of 7-Desfluoro-7-Hydroxy Iloperidone. This pathway is considered one of the three major biotransformation routes for iloperidone in the human body. nih.gov
Characterization of Specific Cytochrome P450 (CYP) Isoenzymes Implicated in P88 Formation
The enzymatic landscape responsible for the metabolism of iloperidone is complex, with specific cytochrome P450 (CYP) isoenzymes playing distinct roles.
Role of CYP2D6 in Iloperidone Hydroxylation Leading to P88
While carbonyl reduction is the direct path to P88, the broader metabolic cascade of iloperidone is significantly influenced by the CYP2D6 enzyme. CYP2D6 is primarily responsible for the hydroxylation of iloperidone to another major metabolite, P95. drugbank.comtexas.gov The activity of CYP2D6 can indirectly influence the formation of P88. In individuals who are poor metabolizers of CYP2D6, there is a decreased formation of P95, which can lead to a greater proportion of iloperidone being available for the carbonyl reduction pathway, thus potentially increasing the formation of P88. drugbank.comtexas.gov This highlights the intricate interplay between different metabolic pathways.
Stereoselective Aspects of P88 Formation (e.g., R-isomer vs. S-isomer)
The formation of P88 exhibits stereoselectivity, meaning that one stereoisomer may be formed preferentially over the other. In vitro studies have investigated the conversion of the R- and S-enantiomers of P88 back to iloperidone. These studies revealed that the conversion of (S)-P88 to iloperidone occurs more rapidly than the conversion of (R)-P88. google.com This suggests that the enzymatic processes involved in this reversible metabolic step have a preference for the S-isomer. The conversion of (R)-P88 to iloperidone followed allosteric enzyme kinetics, while the conversion of (S)-P88 fit a biphasic saturation model, indicating the involvement of at least two different enzymes or enzyme-binding sites. google.com
In Vitro Metabolic Studies of P88 Formation
In vitro studies using human liver S9 fractions have been instrumental in elucidating the kinetics of P88 formation and its interconversion with iloperidone. google.com These experiments have allowed for the determination of key enzymatic kinetic parameters.
| Parameter | (R)-P88 to Iloperidone | (S)-P88 to Iloperidone |
| Kinetic Model | Allosteric Interactions | Biphasic Saturation |
| Relative Conversion Rate | Slower | Faster (more than twice the rate of R-P88 at some concentrations) |
| Data derived from in vitro studies with human liver S9 fractions. google.com |
These in vitro systems provide a controlled environment to study the specific enzymatic reactions and have confirmed that cytosolic and microsomal enzymes are involved in the metabolism of iloperidone and its metabolites. nih.gov
In Vitro and Preclinical Pharmacological Investigations of Iloperidone Metabolite P88
Assessment of Functional Antagonism at Dopamine (B1211576) Receptors in Cellular Assays
In vitro studies have established that 7-Desfluoro-7-Hydroxy Iloperidone (B1671726) (P88) binds with notable affinity to several dopamine receptor subtypes, functioning as an antagonist. This antagonism is a key characteristic of antipsychotic agents, believed to mediate their efficacy in treating psychosis. nih.gov Radioligand binding assays have quantified the affinity of P88 for various human dopamine receptors. The metabolite shows a high affinity for the D2A receptor and notable affinity for D1 and D4 receptors. drugbank.comresearchgate.net This profile suggests that P88 actively blocks these receptors, preventing the binding of dopamine and thereby modulating dopaminergic neurotransmission. While specific functional assay data such as IC50 values are not extensively detailed in the public literature, the high binding affinity strongly supports a role as a functional antagonist.
Table 1: Binding Affinity of 7-Desfluoro-7-Hydroxy Iloperidone (P88) at Dopamine Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Binding Affinity (pKi) |
|---|---|---|
| Dopamine D1 | 9.5 | - |
| Dopamine D2A | 1.6 | 7.80 |
| Dopamine D4 | 3.5 | - |
Data sourced from multiple in vitro radioligand binding studies. drugbank.comresearchgate.net
Evaluation of Functional Antagonism at Serotonin (B10506) Receptors in Cellular Assays
Similar to its action on dopamine receptors, P88 demonstrates potent antagonism at key serotonin (5-HT) receptors, a hallmark of atypical antipsychotics that is thought to contribute to a favorable side effect profile. nih.gov The metabolite exhibits a particularly high affinity for the 5-HT2A receptor, which is substantially greater than its affinity for the dopamine D2A receptor. researchgate.net This potent 5-HT2A antagonism is a critical feature, as the 5-HT2A/D2 antagonism ratio is often used to characterize atypical antipsychotics. nih.gov P88 also binds with high affinity to 5-HT1B and 5-HT2C receptors. drugbank.com This broad-spectrum serotonin receptor blockade indicates a significant modulatory effect on the serotonergic system.
Table 2: Binding Affinity of 7-Desfluoro-7-Hydroxy Iloperidone (P88) at Serotonin Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Binding Affinity (pKi) |
|---|---|---|
| Serotonin 5-HT1B | 5.1 | - |
| Serotonin 5-HT2A | 0.03 | 9.56 |
| Serotonin 5-HT2C | 6.9 | - |
Data sourced from multiple in vitro radioligand binding studies. drugbank.comresearchgate.net
Studies on Second Messenger Pathway Modulation (e.g., cAMP accumulation)
Specific studies detailing the direct effects of 7-Desfluoro-7-Hydroxy Iloperidone (P88) on second messenger pathways such as cyclic adenosine (B11128) monophosphate (cAMP) accumulation are not extensively available in the published literature. However, its mechanism can be inferred from its receptor antagonism profile and studies on the parent compound, iloperidone.
Many of the receptors that P88 antagonizes are G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase, the enzyme responsible for cAMP synthesis. For instance, the dopamine D2 receptor is coupled to the Gαi/o protein, which inhibits adenylyl cyclase. nih.gov As an antagonist, P88 would block the inhibitory effect of dopamine at D2 receptors. Conversely, receptors like the 5-HT6 are coupled to the Gαs protein, which stimulates cAMP production. nih.gov Functional studies on iloperidone have confirmed its ability to inhibit agonist-induced changes in cAMP accumulation in cell lines expressing human D2A, D3, and 5-HT1A receptors (which are negatively coupled to cyclase) and 5-HT6 receptors (which are positively coupled). nih.gov Given P88's comparable receptor binding profile, it is highly probable that it functions similarly by blocking the signal transduction of these receptors, thereby preventing the agonist-mediated modulation of cAMP levels.
Receptor Occupancy Studies in Animal Models
Behavioral Studies in Animal Models Relevant to Psychosis (excluding efficacy assessments)
Specific behavioral pharmacology studies focusing exclusively on 7-Desfluoro-7-Hydroxy Iloperidone (P88) in animal models relevant to psychosis are not described in the available literature. Preclinical behavioral assessments are typically conducted on the parent compound, iloperidone. These studies on iloperidone have shown effects in models such as antagonizing apomorphine-induced climbing in mice (a model sensitive to D2/D1 antagonists) and preventing 5-HT-induced head twitches in rats (a 5-HT2A receptor-mediated behavior). nih.gov While P88's in vitro profile suggests it would be active in these models, dedicated behavioral studies would be necessary to confirm its specific in vivo effects and profile.
Investigations into Potential Contribution to Overall Pharmacodynamic Effects of Iloperidone (Preclinical Context)
First, P88 is a major metabolite, achieving substantial concentrations in the plasma that range from 20% to 34% of the total drug exposure. tandfonline.comnih.gov Second, unlike the other major metabolite, P95, P88 readily penetrates the central nervous system. tandfonline.com Third, and most importantly, the in vitro receptor binding profile of P88 is remarkably similar to that of the parent compound, iloperidone, with high affinity for key targets like the 5-HT2A and dopamine D2A receptors. nih.govresearchgate.net
Table 3: Compound Names Mentioned in Article
| Compound Name | Other Designations |
|---|---|
| 7-Desfluoro-7-Hydroxy Iloperidone | P88, P88-8991, Hydroxy Iloperidone |
| Iloperidone | - |
| P95 | P95-12113 |
| Dopamine | - |
| Serotonin | 5-Hydroxytryptamine, 5-HT |
Analytical Methodologies for Detection, Quantification, and Characterization of Iloperidone Metabolite P88
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are instrumental in separating P88 from its parent compound, iloperidone (B1671726), and other metabolites within complex biological matrices such as plasma.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) serves as a foundational technique for the analysis of iloperidone and its metabolites. A developed and validated HPLC method allows for the determination of iloperidone in pharmaceutical formulations. In one such method, the separation was achieved on a C18 column with a mobile phase consisting of a pH 3, 20 mM phosphate (B84403) buffer and acetonitrile (B52724) (65:35 v/v). researchgate.net The system operated at a flow rate of 1 ml/min and a column temperature of 35°C, with detection at 274 nm. researchgate.net This method demonstrated linearity over a concentration range of 0.5 to 100 µg/ml for iloperidone. researchgate.net While specific parameters for P88 were not detailed in this particular study, the established method for the parent drug provides a strong basis for its metabolite's analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For enhanced sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for the simultaneous determination of iloperidone and its active metabolites, including P88, in human plasma. nih.govresearchgate.net This powerful technique combines the separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry.
In a validated LC-MS/MS method, analytes were extracted from human plasma and separated on a C18 column. nih.gov The mobile phase consisted of acetonitrile and 5mM ammonium (B1175870) formate (B1220265) with 0.3% formic acid (25:75, v/v) at a flow rate of 0.35 mL/min. nih.gov The mass spectrometer was operated in multiple reaction monitoring (MRM) mode, with specific transitions for each compound. For P88, the transition monitored was m/z 429.1→261.1. nih.gov This method was linear over a concentration range of 10-10,000 pg/mL for P88. nih.gov Another study utilized an Agilent C8 column with a mobile phase of acetonitrile and 2 mmol·L-1 ammonium formate containing 1.5% formic acid (28:72) at a flow rate of 600 μL·min-1. researchgate.net The MRM transition for P88 in this case was m/z 429.2→261.2, with a validated concentration range of 0.01-15 ng·mL-1. researchgate.net
A stable-isotope dilution LC-MS/MS assay has also been developed, offering high accuracy and precision. nih.govresearchgate.net This method utilized deuterated analogs as internal standards and achieved baseline separation on an ACE 5 C8 column within 3 minutes. nih.gov The validated concentration range for all analytes was 0.01-6 ng/ml. nih.govresearchgate.net
Table 1: LC-MS/MS Method Parameters for P88 Analysis
| Parameter | Method 1 nih.gov | Method 2 researchgate.net | Method 3 nih.govresearchgate.net |
|---|---|---|---|
| Column | CAPCELL PAK C18 MG III (150mm×2.0mm, 5μm) | Agilent C8 (100 mm×4.6 mm, 3.5 μm) | ACE 5 C8 |
| Mobile Phase | Acetonitrile: 5mM ammonium formate with 0.3% formic acid (25:75, v/v) | Acetonitrile-2 mmol·L-1 ammonium formate with 1.5% formic acid (28:72) | Not specified |
| Flow Rate | 0.35 mL/min | 600 μL·min-1 | Not specified |
| MRM Transition (m/z) | 429.1→261.1 | 429.2→261.2 | Not specified |
| Linear Range | 10-10,000 pg/mL | 0.01-15 ng·mL-1 | 0.01-6 ng/ml |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers advantages in terms of speed and resolution over conventional HPLC. A UPLC-MS/MS method was developed for the quantification of 16 antipsychotics and 8 major metabolites, including hydroxy-iloperidone (P88), in serum. researchgate.net This high-throughput method utilized a 6-minute run-time and demonstrated acceptable within-run precision for hydroxy-iloperidone. researchgate.net
Spectroscopic Methods for Structural Confirmation
Following separation, spectroscopic techniques are essential for the definitive structural confirmation of P88.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, which is crucial for its identification and structural confirmation. The molecular formula of P88 is C₂₄H₂₉FN₂O₄, corresponding to a molecular weight of 428.5 g/mol . caymanchem.com LC-MS/MS studies have been instrumental in identifying the metabolites of iloperidone in various biological matrices. nih.gov The use of MS in selective ion recording (SIR) mode can target the [M+H]⁺ ion for quantification. oup.com The fragmentation patterns observed in tandem MS experiments provide structural information that, in conjunction with other analytical data, confirms the identity of the metabolite as 7-Desfluoro-7-Hydroxy Iloperidone.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable analytical technique for the identification of functional groups within a molecule, providing a characteristic "fingerprint" of the compound. While specific FTIR spectral data for isolated 7-Desfluoro-7-hydroxy iloperidone (P88) is not extensively published, analysis of the parent compound, iloperidone, provides insight into the expected spectral features.
In studies of iloperidone, Attenuated Total Reflection (ATR)-FTIR spectroscopy has been utilized to characterize its interactions with other molecules. The FTIR spectrum of iloperidone exhibits characteristic peaks that are relevant to its metabolite, P88. Key vibrational stretches include the C-F stretch, N-O stretching, C=O stretching, and C-H stretching vibrations. mdpi.com Given the structural similarity between iloperidone and P88, with the primary difference being the hydroxylation at the 7-position of the benzisoxazole ring and the absence of a fluoro group, the FTIR spectrum of P88 is expected to show significant overlap with that of iloperidone, with the addition of a prominent O-H stretching band characteristic of the newly introduced hydroxyl group.
FTIR can be a rapid and non-destructive method for the characterization of metabolites. sarpublication.com The technique can be applied to confirm the identity of a synthesized P88 reference standard by comparing its spectrum to a theoretically predicted spectrum or data from other structural elucidation techniques. It can also be used in quality control to quickly verify the identity of bulk material.
Table 1: Expected FTIR Spectral Features of 7-Desfluoro-7-hydroxy Iloperidone (P88)
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| O-H Stretch | 3200-3600 | Broad band, indicative of the hydroxyl group. |
| C-H Stretch (Aromatic) | 3000-3100 | |
| C-H Stretch (Aliphatic) | 2850-3000 | |
| C=O Stretch | ~1670 | From the ketone group in the open-chain form, though P88 is primarily the cyclic hemiacetal. |
| C=C Stretch (Aromatic) | 1450-1600 | |
| C-O Stretch | 1000-1300 | Contributions from the methoxy (B1213986) and hydroxyl groups. |
| N-O Stretch | ~1350 | From the isoxazole (B147169) ring. |
This table is predictive and based on the known structure of P88 and general FTIR correlation tables.
Development and Validation of Bioanalytical Assays for P88 in Biological Matrices (Preclinical Samples)
The quantification of 7-Desfluoro-7-hydroxy iloperidone (P88) in biological matrices, such as plasma, is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the sensitive and specific determination of P88.
Validated LC-MS/MS methods have been successfully developed for the simultaneous determination of iloperidone and its active metabolites, including P88, in human plasma. nih.gov These methods typically involve a protein precipitation or liquid-liquid extraction step to isolate the analytes from the plasma matrix. Chromatographic separation is achieved on a C18 or similar reversed-phase column, followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
The validation of these bioanalytical assays is performed in accordance with regulatory guidelines and includes the assessment of linearity, sensitivity (lower limit of quantification), precision, accuracy, recovery, and matrix effects. The results from these validation studies demonstrate that the developed LC-MS/MS methods are reliable and robust for the quantification of P88 in preclinical and clinical samples.
Table 2: Example of a Validated LC-MS/MS Method for P88 in Human Plasma
| Parameter | Finding |
| Linearity Range | 0.01 - 15 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Extraction Recovery | > 75% |
Data compiled from published literature on bioanalytical methods for iloperidone and its metabolites.
Techniques for Stereoisomer Separation and Analysis (R-isomer vs. S-isomer)
7-Desfluoro-7-hydroxy iloperidone (P88) possesses a chiral center at the carbon atom bearing the hydroxyl group, and therefore exists as two stereoisomers: (R)-P88 and (S)-P88. In humans, the metabolism of iloperidone predominantly produces the (S)-enantiomer of P88. tga.gov.au However, the analysis of both isomers is important, as they may exhibit different pharmacological activities and metabolic fates.
The stereoisomers of P88 can be separated and analyzed using chiral chromatography techniques. This can be achieved with either chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or by using chiral additives in the mobile phase. The choice of the chiral selector is critical for achieving adequate resolution between the enantiomers.
Studies have shown that the two enantiomers of P88 can have different metabolic properties. For instance, in vitro experiments using human liver S9 fractions have demonstrated that (S)-P88 is converted back to iloperidone more rapidly than (R)-P88. google.com This differential metabolism underscores the importance of stereospecific analytical methods for accurately characterizing the pharmacokinetics of each isomer.
Table 3: Comparative Metabolism of P88 Stereoisomers
| Stereoisomer | Relative Rate of Conversion to Iloperidone | Metabolic Pathway Characteristics |
| (S)-P88 | Faster | Exhibits biphasic saturation kinetics, suggesting the involvement of two different enzymes. |
| (R)-P88 | Slower | Shows allosteric interactions in its conversion to iloperidone. google.com |
Quality Control Applications for Reference Standards
The availability of well-characterized reference standards for 7-Desfluoro-7-hydroxy iloperidone (P88) is fundamental for the accuracy and reliability of all analytical measurements. These reference standards are used for the calibration of analytical instruments, the preparation of quality control (QC) samples, and the validation of analytical methods.
The quality control of P88 reference standards involves a comprehensive characterization of the material to confirm its identity, purity, and potency. A suite of analytical techniques is employed for this purpose:
Identity Confirmation: Techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and FTIR are used to confirm that the chemical structure of the reference standard is correct.
Purity Assessment: The purity of the reference standard is determined using chromatographic methods like HPLC, typically with a photodiode array (PDA) or MS detector to detect and quantify any impurities.
Potency Determination: A quantitative assay, such as a validated HPLC or LC-MS/MS method, is used to determine the exact concentration of the analyte in the reference standard material.
Chiral Purity: For stereospecific analysis, the enantiomeric purity of the (R)-P88 and (S)-P88 reference standards is assessed using chiral chromatography.
The use of thoroughly characterized reference standards in QC applications ensures that the data generated from bioanalytical assays and other analytical tests are accurate, reproducible, and can be confidently used for decision-making in drug development and clinical studies. Commercial suppliers of P88 reference standards typically provide a certificate of analysis detailing the results of these QC tests. caymanchem.com
Chemical Synthesis and Impurity Profiling of Iloperidone Metabolite P88
Synthetic Pathways for Production of P88 for Research Standards
The availability of pure P88 as a reference standard is essential for its accurate detection and quantification in impurity profiling studies. The synthesis of P88, particularly its individual enantiomers (R-P88 and S-P88), is feasible through established chemical methods.
Patent literature indicates that P88 and its enantiomeric forms can be synthesized by known methods. google.com Specifically, U.S. Patent 7,977,356, which is referenced in subsequent patents, describes methodologies applicable to the synthesis of Iloperidone's active metabolites. google.com The synthesis would logically involve the reduction of the ketone functional group in Iloperidone (B1671726). This can be achieved using various reducing agents. For enantioselective synthesis to obtain specific R or S isomers, chiral reducing agents or catalysts would be employed.
The availability of Iloperidone Metabolite P88 from various chemical suppliers for research purposes confirms that scalable synthetic routes have been developed. medchemexpress.comsynzeal.com These suppliers provide the compound, often with specified purity levels greater than 95%, suitable for use as an analytical reference standard.
Identification and Characterization of P88 as a Process-Related Impurity of Iloperidone
P88 is well-documented as a major human metabolite of Iloperidone, formed in the liver via carbonyl reduction. nih.gov This metabolic conversion is a key part of Iloperidone's biotransformation. nih.gov
While extensively studied as a metabolite, its specific identification as a process-related impurity arising directly from the manufacturing synthesis of Iloperidone is less detailed in publicly available literature. However, given the chemical process, its formation is plausible. The final steps of Iloperidone synthesis may involve reagents or conditions that could inadvertently reduce the ketone on the methoxyphenyl]ethanone moiety. A study focused on identifying process-related substances in Iloperidone synthesis successfully isolated and characterized seven different impurities, although P88 was not among those detailed in this specific report. asianpubs.orgresearchgate.net The study does, however, underscore the importance of identifying all potential impurities, no matter their origin.
The characterization of P88, when isolated, relies on standard spectroscopic and spectrometric techniques. These include:
Mass Spectrometry (MS): To confirm the molecular weight (428.5 g/mol ) and fragmentation pattern. caymanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise chemical structure, including the presence of the hydroxyl group and the absence of the ketone.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups, such as the characteristic O-H stretch of the alcohol.
Strategies for Isolation and Purification of P88
To serve as a reference standard, P88 must be isolated and purified to a high degree. If present as a process-related impurity in a batch of Iloperidone, its separation would be necessary. The structural similarity between Iloperidone (a ketone) and P88 (an alcohol) presents a chromatographic challenge.
Preparative High-Performance Liquid Chromatography (HPLC) is the most effective technique for such isolations. The strategy involves:
Method Development: An analytical HPLC method is first developed to achieve baseline separation between Iloperidone and P88.
Scale-Up: The analytical method is then scaled up to a preparative scale, using a larger column and higher flow rates to process larger quantities of the bulk drug substance.
Fraction Collection: The eluent corresponding to the P88 peak is collected.
Post-Purification: The collected fractions are combined, and the solvent is removed to yield the purified P88.
Recrystallization can also be employed as a final purification step to obtain a highly crystalline solid.
Method Development for Impurity Profiling and Control in Iloperidone Synthesis
Regulatory bodies require robust analytical methods for the control of impurities in active pharmaceutical ingredients (APIs). nih.gov A validated, stability-indicating HPLC method is crucial for the impurity profiling of Iloperidone, capable of separating it from all potential process-related impurities and degradation products, including P88. nih.gov
Key considerations for developing such a method include:
Column Selection: A reversed-phase column, such as a C18 or C8, is typically used for separating moderately polar compounds like Iloperidone and its impurities. researchgate.netresearchgate.net
Mobile Phase Optimization: The mobile phase composition, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is critical. researchgate.netresearchgate.net Fine-tuning the pH of the buffer and the gradient of the organic solvent is necessary to achieve optimal resolution between the Iloperidone peak and the peaks of closely related impurities like P88.
Detection: A photodiode array (PDA) detector is often used to monitor the elution at a specific wavelength (e.g., 228 nm or 274 nm) and to check for peak purity. researchgate.netresearchgate.net Mass spectrometry (LC-MS) can be coupled to the HPLC system for definitive peak identification based on mass-to-charge ratio, which is particularly useful for confirming the identity of impurities during method development. caymanchem.com
A validated HPLC method for Iloperidone would demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring that any amount of P88 present as an impurity in the bulk drug can be reliably quantified. researchgate.net
Future Research Directions and Translational Implications Non Clinical
Exploration of Novel Metabolic Pathways of Iloperidone (B1671726) Leading to Related Hydroxylated Derivatives
Iloperidone undergoes extensive metabolism in the liver, primarily through three main biotransformation pathways: carbonyl reduction, hydroxylation mediated by CYP2D6, and O-demethylation mediated by CYP3A4. texas.govnih.gov The process of carbonyl reduction leads to the formation of 7-Desfluoro-7-Hydroxy Iloperidone, also known as P88. drugbank.com Another major metabolic route is hydroxylation, which results in the formation of other hydroxylated derivatives. texas.govnih.gov
The cytochrome P450 (CYP) enzyme system, particularly CYP2D6, plays a crucial role in the hydroxylation of iloperidone. nih.gov Variations in the activity of this enzyme, due to genetic polymorphisms, can lead to different plasma concentrations of iloperidone and its metabolites. researchgate.net For instance, individuals who are poor metabolizers of CYP2D6 tend to have higher exposure to P88. texas.govmedcentral.com Further research into the specifics of these pathways, including the potential for undiscovered minor metabolic routes, could provide a more complete picture of iloperidone's disposition in the body. The exploration of how different physiological and genetic factors influence these pathways is an active area of investigation. nih.govresearchgate.net
Investigation of P88's Interaction with Other Neurotransmitter Systems (Beyond Primary Receptor Affinities)
While the primary receptor binding profile of P88 is well-characterized, its potential interactions with other neurotransmitter systems remain an area for further research. P88 is known to be an active metabolite with a receptor binding profile comparable to its parent compound, iloperidone. drugbank.comnih.gov It demonstrates high affinity for serotonin (B10506) 5-HT2A, dopamine (B1211576) D2, and adrenergic α1 receptors. nih.gov
Development of Advanced Analytical Techniques for Trace-Level Detection
The accurate quantification of 7-Desfluoro-7-Hydroxy Iloperidone (P88) and other iloperidone metabolites in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been established as a selective and sensitive method for the simultaneous determination of iloperidone and its two active metabolites, P88 and P95, in human plasma. nih.gov
This methodology allows for the detection of these compounds at very low concentrations, with a validated linear range of 10-10,000 pg/mL for P88. nih.gov The extraction of the analytes from plasma is typically achieved through liquid-liquid extraction. nih.gov Further advancements in analytical techniques could focus on increasing throughput, reducing sample volume requirements, and developing methods for quantification in other biological tissues, which would be valuable for preclinical research. The development of even more sensitive assays could enable the detection of previously unquantified minor metabolites, offering a more complete metabolic profile.
Computational Chemistry and Molecular Modeling Studies of P88-Receptor Interactions
Computational chemistry and molecular modeling offer powerful tools to investigate the interactions between 7-Desfluoro-7-Hydroxy Iloperidone (P88) and its target receptors at an atomic level. These in silico approaches can complement experimental data by providing insights into the specific binding modes, key amino acid residues involved in the interaction, and the structural basis for P88's receptor affinity and selectivity.
By creating three-dimensional models of P88 and its target receptors, such as dopamine and serotonin receptors, researchers can simulate their docking and binding. This can help to explain why P88 exhibits high affinity for certain receptors and lower affinity for others. nih.gov Such studies can also be used to predict the potential effects of structural modifications to P88 on its receptor binding profile, which could guide the design of new compounds with improved pharmacological properties. While specific computational modeling studies on P88 are not extensively detailed in the provided search results, the general applicability of these techniques to understand drug-receptor interactions is well-established in the field of pharmacology. nih.govmdpi.com
Research into P88's Potential as a Pharmacological Probe in Preclinical Research
Given its specific and high-affinity binding to a range of neurotransmitter receptors, 7-Desfluoro-7-Hydroxy Iloperidone (P88) holds potential as a pharmacological probe in preclinical research. nih.govbiomol.com A pharmacological probe is a tool compound used to investigate the function of a specific biological target, such as a receptor or enzyme. The well-characterized receptor binding profile of P88 makes it suitable for use in studies aimed at understanding the roles of the receptors it targets in various physiological and pathological processes.
For example, in in vitro binding assays or in cellular models, P88 could be used to selectively block or modulate the activity of serotonin 5-HT2A, dopamine D2, or adrenergic α1 receptors to study their downstream signaling pathways and cellular functions. nih.gov In animal models, P88 could be administered to investigate the behavioral or physiological consequences of modulating these specific receptor systems. Its ability to cross the blood-brain barrier and its comparable receptor binding profile to iloperidone make it a particularly relevant tool for neuropharmacological research. mentalhealthjournal.org
Role of P88 in Understanding Iloperidone's Mechanism of Action in Animal Models
In preclinical studies using animal models of psychiatric disorders, the administration of iloperidone results in the presence of both the parent drug and its metabolites, including P88. By studying the pharmacokinetic and pharmacodynamic profiles of both iloperidone and P88, researchers can begin to dissect the relative contributions of each compound to the observed behavioral and neurochemical effects. For instance, understanding the different affinities and potencies of iloperidone and P88 at various receptors can help to explain the complex pharmacological profile of iloperidone. nih.gov The modulation of CYP2D enzyme activity in different brain regions by iloperidone, which in turn affects the levels of its metabolites, may also contribute to its therapeutic and side effect profile in animal models. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 7-Desfluoro 7-Hydroxy Iloperidone, and what analytical methods are critical for confirming its structural purity?
- Methodology : Utilize high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) to verify molecular structure. Purity should be assessed via high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold). For novel synthetic routes, compare intermediates with literature data and report yields at each step .
- Data Considerations : Include spectral assignments (e.g., chemical shifts, coupling constants) and chromatographic retention times in supplementary materials to ensure reproducibility .
Q. How does this compound’s metabolic pathway differ from its parent compound, Iloperidone, and what in vitro models are suitable for studying this?
- Methodology : Use human liver microsomes (HLMs) or hepatocyte cultures to assess phase I/II metabolism. Quantify metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare results with Iloperidone’s known CYP2D6-dependent metabolism, noting differences in hydroxylation and defluorination patterns .
- Key Findings : In vitro data indicate that this compound is not a substrate for CYP1A2 or CYP3A4, reducing potential drug-drug interactions compared to Iloperidone .
Advanced Research Questions
Q. What pharmacogenomic factors influence this compound’s pharmacokinetics, and how should clinical trials account for these variables?
- Methodology : Genotype participants for CYP2D6 polymorphisms (e.g., *4, *10 alleles) to stratify cohorts into poor (PMs), intermediate (IMs), and ultrarapid metabolizers (UMs). Measure plasma concentrations of this compound and its metabolites (e.g., P88, P95) using LC-MS/MS. Adjust dosing protocols based on AUC differences (e.g., PMs exhibit 47% higher Iloperidone exposure) .
- Trial Design : Incorporate adaptive dosing in phase II/III trials to mitigate variability. Reference the REPRIEVE study structure for relapse prevention in schizophrenia, which utilized flexible dosing (12–24 mg/day) .
Q. How do contradictory findings about this compound’s receptor binding affinity impact its therapeutic efficacy compared to Iloperidone?
- Methodology : Conduct competitive radioligand binding assays for dopamine D2 and serotonin 5-HT2A receptors. Compare IC₅₀ values with Iloperidone’s established profiles. Use functional assays (e.g., cAMP inhibition) to assess partial agonism/antagonism.
- Analysis : Address discrepancies by evaluating metabolite concentrations in vivo. For example, higher P88 levels in PMs may enhance D2 occupancy but increase QT prolongation risk, necessitating ECG monitoring in clinical cohorts .
Q. What experimental strategies can resolve uncertainties in this compound’s role in antipsychotic efficacy versus adverse metabolic effects?
- Methodology : Design longitudinal studies with dual endpoints: (1) PANSS scores for efficacy and (2) metabolic markers (e.g., HbA1c, LDL cholesterol). Use propensity score matching to control for confounders like diet and comorbidities.
- Data Interpretation : Contrast results with CATIE trial findings, where Olanzapine’s metabolic risks offset its efficacy advantages. Highlight this compound’s lower weight gain propensity in preclinical models .
Methodological Guidance
- Clinical Trials : Follow CONSORT guidelines for randomization and blinding. Include a pharmacokinetic sub-study to correlate plasma levels with outcomes .
- Analytical Reproducibility : Adopt the Beilstein Journal’s standards for reporting synthetic procedures (e.g., detailed NMR parameters, HPLC conditions in supplementary files) .
- Ethical Compliance : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with gaps in schizophrenia therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
